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Amorfrutin 4

Cat. No.: B14085474
M. Wt: 394.5 g/mol
InChI Key: UAMAHWUELDAAIA-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amorfrutin 4 is a natural, isoprenoid-substituted benzoic acid derivative isolated from edible legumes such as Glycyrrhiza foetida (licorice) and Amorpha fruticosa . It functions as a Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator (SPPARγM), binding to the PPARγ nuclear receptor with high affinity (K i = 278 nM) . This binding is notably selective for PPARγ over the PPARα and PPARβ/δ isotypes, promoting a distinct gene expression profile compared to synthetic full agonists . In preclinical research, compounds in the amorfrutin family demonstrate potent antidiabetic properties. Studies show that amorfrutin treatment can strongly improve insulin resistance and glucose tolerance, while also improving blood lipid profiles in models of diet-induced obesity . A key research advantage of amorfrutins like this compound is their favorable safety profile; they do not induce the undesirable side effects typically associated with full PPARγ agonists, such as weight gain, fluid retention, or hepatotoxicity . Beyond metabolic research, amorfrutins exhibit significant anti-inflammatory properties by inhibiting TNF-α-induced NF-κB activation and the expression of various pro-inflammatory gene products . This makes them compounds of interest for investigating conditions like chronic inflammatory bowel diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O4 B14085474 Amorfrutin 4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30O4

Molecular Weight

394.5 g/mol

IUPAC Name

3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-(2-phenylethyl)benzoic acid

InChI

InChI=1S/C25H30O4/c1-17(2)8-7-9-18(3)12-15-21-22(26)16-20(23(24(21)27)25(28)29)14-13-19-10-5-4-6-11-19/h4-6,8,10-12,16,26-27H,7,9,13-15H2,1-3H3,(H,28,29)/b18-12-

InChI Key

UAMAHWUELDAAIA-PDGQHHTCSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)C)C

Origin of Product

United States

Discovery, Isolation, and Natural Production in Academic Research

Botanical Sources and Context of Isolation

Amorfrutins, including Amorfrutin 4, are primarily isolated from plants belonging to the Fabaceae family. vulcanchem.com Two notable sources are Glycyrrhiza foetida and Amorpha fruticosa. vulcanchem.comresearchgate.net

Glycyrrhiza foetida, a species of licorice, has been identified as a producer of amorfrutins. vulcanchem.comresearchgate.net The roots of this plant, which are edible and used in traditional medicine, have been found to contain these compounds. pnas.org Research involving the aerial parts of Glycyrrhiza foetida has also led to the isolation of various amorfrutins. researchgate.netnih.govmdpi.com An LC-MS/MS-guided analysis of the aerial parts of this plant successfully afforded several new and known amorfrutins. researchgate.netnih.gov For instance, a detailed purification of the total extract from the aerial parts of G. foetida yielded sixteen previously characterized amorfrutins and one new one. mdpi.com This highlights the rich chemical diversity within this plant species.

Amorpha fruticosa, commonly known as bastard indigo (B80030) or false indigo-bush, is another primary source of amorfrutins. vulcanchem.comqjure.com These compounds were first isolated from the fruits of this plant in 1981. tandfonline.com Amorpha fruticosa is a deciduous shrub native to North America and has become naturalized in Europe and Asia. vulcanchem.comqjure.com The leaves and fruits of this plant accumulate amorfrutins as secondary metabolites. vulcanchem.com Studies have focused on the fruits of A. fruticosa for the isolation of various amorfrutins, including amorfrutin A and amorfrutin B. tandfonline.comnih.gov The presence of these compounds has also been noted in the seeds of the plant. scirp.org

Table 1: Botanical Sources of Amorfrutins

Botanical Name Common Name Plant Part(s) Containing Amorfrutins
Glycyrrhiza foetida Licorice Roots, Aerial Parts pnas.orgvulcanchem.comresearchgate.netnih.govmdpi.com
Amorpha fruticosa Bastard Indigo, False Indigo-bush Fruits, Leaves, Seeds vulcanchem.comqjure.comtandfonline.comscirp.org

Research Methodologies for Isolation and Purification

The isolation and purification of this compound and related compounds from their natural sources involve a combination of sophisticated chemical techniques.

Chromatography is a fundamental tool for separating the components of a complex mixture. In the context of isolating amorfrutins, several chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation, identification, and quantification of amorfrutins. vulcanchem.comtandfonline.com For example, a validated HPLC method has been used for the analysis of extracts from A. fruticosa leaves. vulcanchem.com The lipophilic nature of this compound suggests it would have a longer retention time in reverse-phase HPLC systems compared to less substituted analogs. vulcanchem.com

High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective for the isolation and purification of prenylated phenolics, including amorfrutins, from the fruits of Amorpha fruticosa. nih.govresearchgate.net One study successfully used a two-phase solvent system of n-hexane/ethanol/water (5:4:1, v/v) to obtain amorfrutin A and amorfrutin B from a crude extract. nih.gov

Column Chromatography: This is a basic and essential method for the initial separation of compounds from a plant extract. iipseries.org Techniques like normal-phase and reversed-phase column chromatography are used to separate compounds based on their polarity. iipseries.org For instance, fractions from a G. foetida extract were separated using a mobile phase of n-hexane/EtOAc. mdpi.com

Two-Dimensional High-Speed Counter-Current Chromatography (2D-HSCCC): This more advanced technique has been successfully applied to separate and purify compounds from complex natural product extracts. researchgate.net

Once a compound is isolated, its chemical structure must be determined. This is achieved through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the detailed structure of organic molecules. Both 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the connectivity of atoms within the molecule. nih.govresearchgate.net The structures of numerous amorfrutins have been confirmed using NMR spectroscopy. nih.gov

Mass Spectrometry (MS): This technique provides information about the mass and fragmentation pattern of a molecule, which helps in determining its molecular weight and formula. tandfonline.comnih.gov High-resolution mass spectrometry (HRMS) is often used for precise mass measurements. tandfonline.comnih.gov For example, the structures of isolated amorfrutins have been identified using mass spectrometry. nih.gov

UV Spectroscopy: Ultraviolet (UV) spectroscopy provides information about the presence of chromophores (light-absorbing groups) in a molecule, which can be indicative of certain structural features. researchgate.net

Table 2: Research Methodologies for Amorfrutin Isolation and Characterization

Methodology Application
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and analysis of amorfrutins. vulcanchem.comtandfonline.com
High-Speed Counter-Current Chromatography (HSCCC) Preparative isolation and purification of amorfrutins. nih.govresearchgate.net
Column Chromatography Initial fractionation of plant extracts. mdpi.comiipseries.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation of isolated compounds. nih.govresearchgate.net
Mass Spectrometry (MS) Determination of molecular weight and formula. tandfonline.comnih.gov
UV Spectroscopy Preliminary structural characterization. researchgate.net

Biosynthesis and Synthetic Biology Research on Amorfrutins

Elucidation of Proposed Biosynthetic Pathways in Plants

The natural production of amorfrutins occurs in plants, most notably in species of the Fabaceae family, such as Amorpha fruticosa and Glycyrrhiza foetida. vulcanchem.com While the complete biosynthetic pathway for Amorfrutin 4 has not been fully elucidated, a putative pathway has been proposed based on the known biosynthesis of related flavonoids and stilbenoids. vulcanchem.comfrontiersin.org It is suggested that a combination of metabolic pathways, including the phenylpropanoid and polyketide pathways, contribute to the assembly of the core amorfrutin structure. frontiersin.orgmpg.de

The proposed biosynthesis of this compound is believed to initiate from primary metabolites and proceed through a series of enzymatic transformations. The key precursors and enzyme classes thought to be involved are outlined below.

Key Precursors:

Phenylalanine: This aromatic amino acid serves as a primary starting material for the phenylpropanoid pathway. vulcanchem.com

Naringenin (B18129) Chalcone (B49325): A key intermediate in flavonoid biosynthesis, formed via the action of chalcone synthase. vulcanchem.com

Isoprenoid Units: These are incorporated to form the characteristic prenyl groups on the amorfrutin scaffold. mpg.de

Key Enzymatic Steps:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the conversion of L-phenylalanine to cinnamic acid, a foundational step in the phenylpropanoid pathway. vulcanchem.com

Chalcone synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of 4-coumaroyl-CoA (derived from cinnamic acid) with three molecules of malonyl-CoA to form naringenin chalcone. vulcanchem.commpg.de

Prenyltransferases: These enzymes are responsible for the attachment of prenyl groups from dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) to the aromatic core. The specific prenyltransferases involved in the decoration of the this compound scaffold are yet to be identified. mpg.denih.gov

Stilbene Carboxylate Synthases (STCSs): For bibenzyl amorfrutins, STCSs are considered key enzymes that produce the resorcylic acid moiety from a tetraketide intermediate. mpg.de

Acetylation: The final step in the proposed biosynthesis of this compound involves the enzymatic addition of an acetyl group to a hydroxyl moiety on the core structure, a reaction catalyzed by an acetyltransferase. vulcanchem.com

Table 1: Proposed Key Enzymes and Precursors in this compound Biosynthesis
StepEnzyme ClassPrecursor(s)Product/Intermediate
1Phenylalanine ammonia-lyase (PAL)PhenylalanineCinnamic acid
2Chalcone synthase (CHS)4-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone
3PrenyltransferaseAmorfrutin precursor, DMAPP/GPPPrenylated amorfrutin precursor
4Stilbene Carboxylate Synthase (STCS)Tetraketide free acidResorcylic acid moiety
5AcetyltransferaseAmorfrutin precursor with free hydroxyl groupThis compound

The elucidation of biosynthetic pathways is greatly advanced by the identification and characterization of biosynthetic gene clusters (BGCs), where the genes encoding the enzymes for a specific metabolic pathway are co-located in the genome. frontiersin.org

Research into the genetic basis of amorfrutin production is still in its early stages. While transcriptomic analyses of Amorpha fruticosa have been conducted, these have primarily focused on responses to abiotic stresses like drought, rather than the specific biosynthesis of secondary metabolites like amorfrutins. nih.govnih.govpeerj.com These studies have identified numerous differentially expressed genes under stress conditions, including transcription factors and genes related to signal transduction, but a direct link to the amorfrutin biosynthetic pathway has not been established. nih.govnih.govpeerj.com

Genetic analysis of Amorpha fruticosa populations has been used to assess genetic diversity, but these studies have not yet focused on identifying the specific genes or BGCs responsible for amorfrutin synthesis. mdpi.comresearchgate.net The need for a thorough elucidation of the biosynthetic routes of amorfrutins, including the identification of the specific enzymes and the genes that encode them, is recognized as a critical step for understanding their production and for enabling biotechnological applications. frontiersin.org

Chemoenzymatic and Total Synthetic Methodologies for Research Applications

The complex, highly substituted aromatic core of amorfrutins presents a significant challenge for chemical synthesis. researchgate.netresearchgate.net Various strategies have been developed to construct these molecules in the laboratory, providing access to these compounds for biological evaluation and the synthesis of novel analogues. researchgate.netresearchgate.net

Convergent synthetic strategies, which involve the assembly of the molecular core from several fragments, have been effectively employed for the synthesis of amorfrutins and related resorcinol (B1680541) derivatives. nih.govacs.orgnih.gov

One such strategy involves a tandem anionic cascade cyclization . nih.govacs.orgnih.gov This approach utilizes β-methoxycrotonates and β-chloro-α,β-unsaturated esters. The key steps in this one-pot reaction are:

Michael Addition: A stabilized enolate, formed by the deprotonation of a β-methoxycrotonate, attacks a β-chloroester.

Dieckmann Cyclization: An intramolecular cyclization of the resulting intermediate forms the resorcinol core of the amorfrutin. This method has been shown to produce amorfrutins in a limited number of linear steps from readily available starting materials. nih.govacs.orgnih.gov

A complementary approach utilizes a tandem Diels-Alder/retro-Diels-Alder cycloaddition . nih.govacs.orgnih.gov The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org In the context of amorfrutin synthesis, a dimedone-derived bis(trimethylsiloxy)-diene reacts with an α,β-alkynyl ester dienophile. researchgate.netnih.gov This reaction proceeds through a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to yield the substituted resorcinol precursor of the amorfrutin. nih.gov This method offers high regioselectivity in the formation of the aromatic core. nih.gov

Table 2: Comparison of Convergent Synthetic Approaches to Amorfrutin Core
ApproachKey ReactionsStarting Material TypesKey Features
Tandem Anionic CascadeMichael Addition, Dieckmann Cyclizationβ-methoxycrotonates, β-chloro-α,β-unsaturated estersConvergent, few linear steps, one-pot reaction. nih.gov
Tandem Diels-Alder/Retro-Diels-AlderDiels-Alder Cycloaddition, Retro-Diels-AlderDimedone-derived dienes, α,β-alkynyl estersHigh regioselectivity, avoids late-stage prenylation. researchgate.netnih.gov

Biomimetic synthesis seeks to mimic the proposed biosynthetic pathways in the laboratory. engineering.org.cnnewswise.comnih.gov This approach can provide efficient routes to complex natural products by taking inspiration from nature's strategies. engineering.org.cnnewswise.comnih.gov

For amorfrutins, biomimetic strategies have been developed that often start from non-aromatic precursors and build the substituted resorcylic acid core. researchgate.netresearchgate.net One such approach involves the use of a dioxinone-derived β,δ-diketo ester. This intermediate can undergo a palladium-catalyzed decarboxylative prenyl migration to form a new intermediate that readily aromatizes to yield the core structure of amorfrutins. researchgate.net The Claisen rearrangement is another key reaction used in biomimetic approaches to install prenyl groups at specific positions on the aromatic scaffold. tandfonline.com

These biomimetic syntheses have been successfully applied to produce various amorfrutin analogues, including Amorfrutin A, B, C, and D. researchgate.netresearchgate.netresearchgate.net

Many natural products, including some amorfrutins, possess chiral centers, meaning they can exist as different stereoisomers. The biological activity of these compounds can be highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial.

While information specifically on the stereoselective synthesis of this compound is limited, strategies have been developed for other amorfrutins. For example, the enantioselective synthesis of the proposed stereoisomer of amorfrutin D and its enantiomer has been achieved. researchgate.net A key step in this synthesis was the use of a CBS (Corey-Bakshi-Shibata) asymmetric reduction to establish the chiral center with high stereoselectivity. researchgate.net

The Claisen rearrangement has also been employed as a key transformation in the total synthesis of amorfrutins A and C, allowing for the controlled installation of prenyl substituents. tandfonline.comtandfonline.com Although not creating a chiral center in these specific examples, the control over the position of substitution is a critical aspect of synthesizing complex amorfrutin structures. Further research is needed to develop and apply stereoselective strategies to the synthesis of this compound.

Molecular Mechanisms of Action and Cellular Signaling Pathways

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Amorfrutin 4 exerts its biological effects primarily through its interaction with PPARγ, a ligand-activated transcription factor that plays a central role in adipocyte differentiation and metabolic homeostasis. nih.govunina.it As a partial agonist, this compound binds to PPARγ and activates it, but to a lesser degree than full agonists like the thiazolidinedione (TZD) class of drugs. nih.govresearchgate.net This partial activation leads to a selective modulation of gene expression, which is thought to confer a beneficial metabolic profile. nih.gov

The interaction of this compound with the PPARγ ligand-binding domain (LBD) has been characterized using various biophysical and structural techniques. These studies reveal a mode of binding that is characteristic of partial agonists, leading to a specific receptor conformation and subsequent downstream signaling. nih.govacs.org

The binding affinity of this compound to the PPARγ LBD has been quantified using competitive binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). nih.govthermofisher.com In this type of assay, a fluorescently labeled ligand (tracer) and a terbium-labeled antibody that binds to the receptor are used. thermofisher.com When the tracer is bound to the receptor, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a FRET signal. thermofisher.comharvard.edu When a competing compound like this compound is introduced, it displaces the tracer, leading to a decrease in the FRET signal, which allows for the calculation of its binding affinity (Kᵢ). mdpi.com

Studies have shown that this compound binds to PPARγ with high affinity. The binding affinity constants (Kᵢ) for amorfrutins 1-4 were determined to be in the range of 236 to 354 nM. nih.govresearchgate.net This indicates a strong interaction with the receptor, approximately twice as strong as the synthetic drug pioglitazone (Kᵢ = 584 nM). nih.govresearchgate.net

Table 1: PPARγ Binding Affinities of Amorfrutins as Determined by TR-FRET Assay
CompoundBinding Affinity (Kᵢ) to PPARγ (nM)
Amorfrutin 1236 - 354
Amorfrutin 2236 - 354
Amorfrutin 3236 - 354
This compound236 - 354
Pioglitazone584

While a specific crystal structure of this compound in complex with the PPARγ LBD is not currently available, structural data from related amorfrutins (Amorfrutin 1, 2, and B) provide significant insight into the likely binding mode. nih.govnih.gov X-ray crystallography studies reveal that these amorfrutins bind to the receptor's ligand-binding pocket between helix H3 and the β-sheet region. nih.govnih.govacs.org This interaction is stabilized by hydrogen bonds and extensive van der Waals contacts. mpg.deacs.org

Crucially, this binding mode is distinct from that of full agonists, which typically interact with and stabilize helix H12 of the LBD. acs.org The lack of interaction with helix H12 is a hallmark of partial agonists and is responsible for the selective recruitment of coactivators and the resulting unique gene expression profile. nih.govacs.org The carboxyl group of the amorfrutin structure plays a key role in anchoring the molecule within the binding pocket through interactions with amino acid residues such as Ser342 and Arg288. mpg.deacs.org Given the structural similarity of this compound to these crystallized compounds, it is expected to adopt a comparable binding orientation within the PPARγ LBD, thereby functioning as a partial agonist. nih.gov

As selective PPARγ modulators, amorfrutins induce a characteristic pattern of gene expression that differs significantly from that of synthetic full agonists. nih.gov This selective regulation is observed in various cell types, most notably in adipocytes, where PPARγ is a master regulator of differentiation and function. nih.govresearcher.life Gene ontology and enrichment analyses of cells treated with amorfrutins confirm that the PPAR signaling pathway is the most significantly affected molecular network. nih.gov

Treatment of adipocytes with amorfrutins leads to the upregulation of well-known PPARγ target genes that are critical for glucose and lipid metabolism. nih.gov However, the degree of this upregulation is generally much lower compared to that induced by full agonists like rosiglitazone (B1679542). nih.gov Key metabolic genes upregulated by the amorfrutin class include:

Fabp4 (Fatty acid binding protein 4): Also known as aP2, this protein is highly abundant in adipocytes and is involved in the intracellular transport of fatty acids. nih.govnih.gov

Slc2a4 (Solute carrier family 2 member 4): This gene encodes the GLUT4 glucose transporter, which is responsible for insulin-stimulated glucose uptake into muscle and adipose cells. nih.govnih.govresearchgate.net

Nr1h3 (Nuclear receptor subfamily 1 group H member 3): This gene encodes the Liver X Receptor Alpha (LXRα), a nuclear receptor that plays a key role in cholesterol and fatty acid metabolism. nih.gov

Table 2: Key Metabolic Genes Upregulated by Amorfrutins in Adipocytes
Gene SymbolProtein NamePrimary Function in Metabolism
Fabp4Fatty Acid Binding Protein 4Intracellular fatty acid transport and signaling. nih.gov
Slc2a4Glucose Transporter Type 4 (GLUT4)Insulin-regulated glucose transport into cells. nih.govsemanticscholar.org
Nr1h3Liver X Receptor Alpha (LXRα)Regulation of cholesterol, fatty acid, and glucose homeostasis. nih.gov

In addition to modulating metabolic genes, a significant aspect of the action of amorfrutins is the downregulation of inflammatory pathways. nih.gov Chronic low-grade inflammation is a key feature of metabolic diseases, and the anti-inflammatory effects of PPARγ activation are well-documented. nih.govmdpi.com Studies have shown that amorfrutin treatment can reduce the expression and secretion of several pro-inflammatory mediators. nih.govnih.gov For instance, in colon cells stimulated with the inflammatory cytokine TNF-α, Amorfrutin A significantly reduced the expression of inflammatory markers, an effect partially mediated by PPARγ. nih.gov Furthermore, gene expression profiling in adipocytes and liver tissue from mice treated with amorfrutins showed a clear downregulation of inflammatory response pathways. nih.gov This anti-inflammatory effect may be linked to the inhibition of pro-inflammatory signaling cascades such as the NF-κB pathway. nih.govresearchgate.net

Impact on PPARγ Post-Translational Modifications

Post-translational modifications of PPARγ are crucial for fine-tuning its activity and subsequent physiological responses. Amorfrutins influence these modifications, which is central to their unique pharmacological profile, distinguishing them from full PPARγ agonists.

Research on amorfrutins demonstrates their ability to inhibit this specific post-translational modification. Studies involving Amorfrutin 1, a closely related compound to this compound, have shown that it effectively blocks the Cdk5-mediated phosphorylation of PPARγ at Ser273 in the adipose tissue of diet-induced obese mice. researchgate.net This inhibition is a critical component of the anti-diabetic effects of PPARγ ligands and can be achieved independently of classical transcriptional agonism. nih.govnih.gov By preventing this phosphorylation, amorfrutins can reverse the associated changes in gene expression, thereby improving insulin (B600854) sensitivity. nih.govnih.gov This targeted action on a specific post-translational event is a hallmark of selective PPARγ modulators and is thought to contribute to a more favorable therapeutic profile compared to full agonists. researchgate.net

Modulation of Coactivator and Corepressor Recruitment (e.g., NCoR)

The transcriptional activity of PPARγ is governed by the dynamic recruitment of coactivator and corepressor proteins. In its unliganded state, PPARγ can bind to corepressor complexes, such as those containing the nuclear receptor corepressor (NCoR), which represses the transcription of target genes. nih.govresearchgate.net The binding of a ligand alters the receptor's conformation, leading to the release of corepressors and the recruitment of coactivators, which initiates gene transcription.

Amorfrutins, as partial agonists, uniquely modulate this process. For instance, Amorfrutin 1 has been shown to abolish the recruitment of the corepressor NCoR with an IC50 value of 51 nM, which is comparable to that of the full agonist rosiglitazone (64 nM). researchgate.netnih.gov Similarly, Amorfrutin B has been noted to reduce the binding of the NCoR1 corepressor. nih.gov This action is significant because the displacement of corepressors is a crucial step in the activation of PPARγ-mediated gene expression and the subsequent improvement of insulin sensitivity. researchgate.netnih.gov However, unlike full agonists, which induce a robust recruitment of coactivators, amorfrutins only partially induce this recruitment, leading to a selective modulation of gene expression. nih.gov

Table 1: Effect of Amorfrutins on NCoR Recruitment
CompoundIC50 for NCoR Dissociation (nM)Maximal Dissociation Efficacy (vs. Rosiglitazone)
Amorfrutin 151Not Reported
Amorfrutin B6061%
Rosiglitazone (Reference)64100%

Investigation of Other Nuclear Receptors and Transcription Factors

While PPARγ is the primary target, the broader pharmacological profile of this compound involves interactions with other related nuclear receptors and key transcription factors that are central to inflammatory processes.

Amorfrutins exhibit a degree of interaction with other PPAR subtypes, namely PPARα and PPARβ/δ, although they show marked selectivity for PPARγ. researchgate.netnih.gov PPARα is predominantly expressed in the liver and is a key regulator of fatty acid oxidation, while PPARβ/δ is expressed more ubiquitously and is also involved in lipid metabolism. researchgate.net

Table 2: Binding Affinities of Amorfrutins for PPAR Subtypes
CompoundPPARγ Kd/Ki (nM)PPARα Kd (µM)PPARβ/δ Kd (µM)
Amorfrutin 12362727
Amorfrutin 2354Not ReportedNot Reported
This compound275Not ReportedNot Reported
Amorfrutin B19Not ReportedNot Reported

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. researchgate.net The inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural compounds. Research on Amorfrutin A, another member of the amorfrutin family, has demonstrated potent inhibitory effects on the NF-κB signaling cascade. researchgate.net

Amorfrutin A was found to significantly inhibit TNF-α-induced NF-κB activation. researchgate.net The mechanism involves the suppression of the degradation of IκBα (inhibitor of κBα), which prevents the nuclear translocation and DNA-binding activity of the p65 subunit of NF-κB. researchgate.net This inhibition, in turn, prevents the expression of numerous NF-κB target genes that are involved in inflammation, proliferation, and angiogenesis, such as COX-2, MMP-9, VEGF, and various inflammatory cytokines. researchgate.net While this research focused on Amorfrutin A, the shared chemical scaffold suggests that other amorfrutins, including this compound, may possess similar anti-inflammatory properties through the modulation of the NF-κB pathway. researchgate.net

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cellular processes such as proliferation, survival, and inflammation. frontiersin.orgmdpi.com There is significant crosstalk between the PPARγ and STAT3 signaling pathways, with PPARγ activation generally exerting an inhibitory effect on STAT3 activity. researchgate.netnih.govnih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a key transcription factor that regulates cellular responses to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govfrontiersin.org Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes, including Heme Oxygenase-1 (HO-1). nih.govfrontiersin.org The Nrf2/HO-1 signaling pathway is a critical mechanism for protecting cells, particularly vascular endothelial cells, from oxidative stress-induced injury. nih.gov Activation of this pathway is considered a therapeutic target for conditions involving oxidative stress. frontiersin.org

Currently, there is no specific research available that demonstrates the direct activation of the Nrf2/HO-1 signaling pathway by this compound.

Exploration of Other Identified Molecular Targets (e.g., Corticotropin Releasing Factor-Binding Protein, Cysteine Protease ATGB4, Photoreceptor-Specific Nuclear Receptor NR2E3)

Scientific investigation into the broader molecular targets of this compound is not extensively documented. While research has identified various molecular interactions for other compounds, specific data on this compound's binding or modulation of Corticotropin Releasing Factor-Binding Protein and Cysteine Protease ATGB4 is not present in the available literature.

Similarly, the Photoreceptor-Specific Nuclear Receptor NR2E3, an orphan nuclear receptor crucial for retinal photoreceptor differentiation, has been studied for its interactions with other proteins like the cone-rod homeobox protein (Crx) to regulate rod and cone gene transcription. nih.govnih.gov However, there is no evidence to date linking this compound as a ligand or modulator of NR2E3.

Cellular and Subcellular Modulatory Effects

Regulation of Mitochondrial Function (e.g., Membrane Depolarization, Oxygen Consumption, Extracellular Acidification)

Mitochondria are central to cellular energy metabolism, primarily through oxidative phosphorylation. Key indicators of mitochondrial function include the mitochondrial membrane potential, the oxygen consumption rate (OCR), which measures mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. nih.govresearchgate.net While studies on related compounds like Amorfrutin B have suggested effects on promoting mitochondrial integrity, specific data detailing the effects of this compound on mitochondrial membrane depolarization, oxygen consumption, or extracellular acidification have not been reported.

Mechanisms of Glucose Uptake and Homeostasis (e.g., GLUT Transporters)

Glucose homeostasis is maintained by a family of glucose transporter (GLUT) proteins that facilitate the movement of glucose across cell membranes. frontiersin.orgyoutube.com GLUT4 is a key insulin-regulated glucose transporter found in adipose tissue and striated muscle. wikipedia.orgnih.gov Upon insulin stimulation, GLUT4 translocates from intracellular vesicles to the plasma membrane to increase glucose uptake. wikipedia.orgnih.gov The amorfrutin class of compounds has been shown to improve insulin sensitivity and glucose tolerance. nih.gov However, direct studies detailing the specific mechanisms by which this compound modulates the activity or translocation of GLUT transporters are currently unavailable.

Modulation of Lipid Metabolism Pathways (e.g., Cholesterol Biosynthesis, Fatty Acid Elongation and Oxidation)

Lipid metabolism, encompassing the synthesis and breakdown of fatty acids and cholesterol, is a complex process regulated by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov Fatty acid synthesis occurs in the cytosol from acetyl-CoA, while fatty acid oxidation takes place in the mitochondria to produce energy. nih.gov The elongation and desaturation of fatty acids are critical for producing a diverse range of lipids. frontiersin.org Although amorfrutins, as a class, are known to improve dyslipidemia, specific research detailing the influence of this compound on the enzymatic pathways of cholesterol biosynthesis, fatty acid elongation, and fatty acid oxidation has not been published. nih.gov

Influence on Gene Methylation and MicroRNA Regulation

Epigenetic modifications, including DNA methylation and regulation by microRNAs (miRNAs), play a crucial role in controlling gene expression without altering the DNA sequence. nih.govmdpi.commdpi.com DNA methylation typically involves the addition of a methyl group to CpG islands, which can influence gene transcription. nih.gov MiRNAs are small non-coding RNAs that post-transcriptionally regulate gene expression. mdpi.commdpi.com Studies on the related compound Amorfrutin B have shown that it can influence the methylation of specific genes and alter the expression of several apoptosis-focused miRNAs under hypoxic and ischemic conditions. nih.gov However, there is no specific research available on the effects of this compound on global or gene-specific DNA methylation or its impact on microRNA regulation.

Induction of Stress Response Pathways (e.g., Heat Shock Protein Hsp70 Synthesis)

Currently, there is a notable lack of specific scientific data directly linking this compound to the induction of stress response pathways, particularly the synthesis of Heat Shock Protein 70 (Hsp70). While research has begun to explore the broader physiological effects of amorfrutins, their specific interactions with cellular stress response mechanisms such as the heat shock response remain an area for future investigation.

Cellular stress responses are complex signaling networks that protect cells from various harmful conditions, including heat, oxidative stress, and protein misfolding. A key component of this response is the synthesis of heat shock proteins, which act as molecular chaperones to maintain protein integrity.

While direct evidence for this compound's role in Hsp70 synthesis is unavailable, studies on other natural compounds have established precedents for phytochemicals influencing these pathways. Such compounds can modulate the expression of Hsp70 and other stress-related proteins, thereby impacting cellular resilience. Further research is necessary to determine if this compound possesses similar capabilities.

Structure Activity Relationship Sar and Computational Modeling Studies

Impact of Amorfrutin Chemical Structure on PPARγ Binding Affinity and Selectivity

Amorfrutins are recognized as a family of isoprenoid-substituted benzoic acid derivatives that function as natural ligands and partial agonists for PPARγ. researchgate.netnih.gov Their general structure features a 2-hydroxybenzoic acid core, which is crucial for their interaction with the receptor. The binding affinities of the first identified amorfrutins (1 through 4) for the PPARγ ligand-binding domain (LBD) are in the nanomolar range, specifically between 236 to 354 nM. researchgate.netnih.gov This indicates a binding strength approximately twice that of the synthetic antidiabetic drug pioglitazone, which has a Ki of 584 nM. nih.gov

These natural compounds exhibit significant selectivity for PPARγ over other PPAR subtypes. For instance, Amorfrutin 1 demonstrates a binding affinity for PPARγ that is over 100 times higher than for PPARα and PPARβ/δ. nih.gov This selectivity is a key aspect of their pharmacological profile, as it may contribute to a reduction in side effects associated with less selective PPAR agonists. While specific data for Amorfrutin 4's selectivity is part of the broader findings for amorfrutins 1-4, the general trend suggests a strong preference for PPARγ. nih.gov

The partial agonism of amorfrutins is a direct consequence of their structural interaction with the PPARγ LBD. Unlike full agonists such as rosiglitazone (B1679542), which stabilize helix H12 of the LBD, amorfrutins bind in a manner that primarily stabilizes helix H3 and the β-sheet region. researchgate.netacs.orgnih.gov This alternative binding mode results in a moderate, or partial, activation of the receptor. researchgate.netpnas.org

Correlation of Specific Functional Groups and Side Chains with Observed Biological Activities

The specific functional groups and side chains decorating the core structure of amorfrutins are critical determinants of their biological activity. mpg.de The key structural components include a carboxylic acid group, a hydroxyl group, an isoprenoid side chain, and an aromatic or alkyl moiety. nih.govmpg.de

The carboxylic acid and hydroxyl groups on the benzoic acid core are fundamental for the binding interaction with PPARγ. X-ray crystallography studies of Amorfrutin 1 complexed with the PPARγ LBD revealed that these groups form crucial hydrogen bonds with amino acid residues Ser342 and Arg288 within the binding pocket. acs.org The importance of the carboxylic acid group is highlighted by the fact that its methylation leads to a 40-fold reduction in binding affinity for PPARγ. nih.gov

The isoprenoid side chain also plays a significant role. The length and structure of this chain can modulate binding affinity. A notable example is the comparison between Amorfrutin A (which has a prenyl group) and Amorfrutin B (which has a longer geranyl group). Amorfrutin B exhibits a dissociation constant (Kd) of 19 nM, making it a much higher-affinity ligand for PPARγ compared to Amorfrutin A (Kd = 236 nM). acs.org This enhanced affinity is attributed to the longer geranyl side chain of Amorfrutin B, which allows for more extensive hydrophobic interactions within the receptor's binding pocket. acs.org

CompoundKey Structural FeaturesPPARγ Binding Affinity (Ki/Kd)Impact on Activity
Amorfrutin 1 (A)Phenethyl group, Prenyl side chain236 nM (Ki)High affinity and selective partial agonist. nih.gov
Amorfrutin BPhenethyl group, Geranyl side chain19 nM (Kd)Very high affinity due to the longer geranyl chain enhancing hydrophobic interactions. acs.org
Amorfrutin 2Pentyl group, Prenyl side chain~300 nM (Kd)Demonstrates that alkyl chains are also well-tolerated at this position. acs.orgnih.gov
Methylated AmorfrutinMethylated carboxylic acidBinding weakened by 40xHighlights the critical role of the free carboxylic acid in receptor binding. nih.gov

Application of Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of PPARγ modulators like the amorfrutins. researcher.lifempg.de These in silico methods provide insights into the molecular interactions that are often difficult to capture through experimental techniques alone.

Molecular docking and molecular dynamics (MD) simulations have been instrumental in visualizing and analyzing the binding of amorfrutins to the PPARγ LBD. acs.orgcore.ac.uk Docking studies predict the preferred orientation of a ligand within the receptor's binding site, while MD simulations provide a dynamic view of the complex over time, revealing the stability of the interactions. nih.govmdpi.com

For the amorfrutin class, these simulations have confirmed the binding mode observed in crystal structures, where the ligand settles between helix H3 and the β-sheet. acs.org They have elucidated the key hydrogen bonding and van der Waals contacts that stabilize the ligand-receptor complex. nih.gov For instance, simulations comparing Amorfrutin B with other ligands have helped to rationalize its higher affinity by showing the stability of the interactions of its geranyl tail within a hydrophobic pocket of the receptor. acs.orgmdpi.com A recent study investigating newly discovered amorfrutins (such as Amorfrutin E and H) utilized a combination of molecular docking and MD simulations to predict their binding modes to both PPARα and PPARγ, thereby providing a molecular basis for their observed dual or selective agonist activities. acs.orgnih.gov These computational approaches are crucial for guiding the synthesis of new analogues with improved affinity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net By developing mathematical models based on a set of known molecules (a training set), QSAR can be used to predict the activity of new, untested compounds. researchgate.net

In the context of PPARγ, QSAR models have been developed using large datasets of known ligands to predict their binding affinity. researchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build the predictive relationship. While specific QSAR models developed exclusively for the amorfrutin class are not widely reported, the principles of QSAR are highly applicable. The data from various amorfrutin analogues, with their differing side chains and functional groups, would be ideal for constructing a focused QSAR model. mpg.de Such a model could accelerate the discovery of novel amorfrutin-based compounds by allowing for the virtual screening of large chemical libraries and prioritizing the synthesis of candidates with the highest predicted PPARγ binding affinity and desired partial agonist profile. japsonline.commdpi.com

In Vitro Cellular Models for Mechanistic Studies

Amorfrutins, including this compound, have been identified as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipocyte differentiation. researchgate.netnih.gov In vitro studies have demonstrated that while this compound binds to and activates PPARγ, it does so with lower efficacy compared to synthetic full agonists like rosiglitazone. researchgate.net This partial agonism results in a less pronounced differentiation of pre-adipocytes into mature adipocytes. nih.gov

Research has shown that amorfrutins as a class lead to a weaker induction of PPARγ target genes responsible for fat storage, such as Fabp4, when compared to full agonists. nih.gov This suggests a modulatory role in adipogenesis rather than a potent induction. The binding affinity (Ki) and efficacy of this compound on PPARγ have been quantified, highlighting its activity at a molecular level. researchgate.net

Table 1: In Vitro Activity of this compound on PPARγ

Parameter Value Reference
Binding Affinity (Ki) for PPARγ 0.278 µM researchgate.net
Efficacy (vs. Rosiglitazone) 15% researchgate.net

Currently, there is a lack of published research specifically investigating the antiproliferative and apoptotic effects of this compound in cancer cell lines. However, studies on the closely related compound, Amorfrutin C, have shown significant activity. Amorfrutin C exhibited potent antiproliferative effects in human colorectal cancer cells (HT-29 and T84), prostate cancer cells (PC-3), and breast cancer cells (MCF7). These effects were characterized by the induction of G0/G1 cell cycle arrest and apoptosis, which involved caspase activation and DNA fragmentation.

Specific studies on the neuroprotective effects of this compound in neuronal cells under hypoxic or ischemic conditions are not currently available in the scientific literature. However, research on other amorfrutins, namely Amorfrutin A and Amorfrutin B, has demonstrated significant neuroprotective potential in relevant cellular models.

Amorfrutin A was found to increase the survival of both BV2 microglia-like cells and PC12 neuronal cells following oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemia-reperfusion injury. Amorfrutin B has also been shown to protect primary mouse neocortical neurons from hypoxia- and ischemia-induced cell damage. These protective effects are attributed to the inhibition of apoptosis and the modulation of inflammatory responses.

The anti-inflammatory properties of the amorfrutin class of compounds are a significant area of investigation. While direct evidence of this compound inhibiting TNF-α-induced gene expression is limited, studies on other amorfrutins provide strong evidence for this mechanism. For instance, Amorfrutin A has been shown to inhibit the activation of NF-κB, a key transcription factor downstream of TNF-α signaling. ucm.es Furthermore, treatment with Amorfrutin 1 in animal models has been associated with a reduction in the concentration of TNF-α in the liver, indicating a potent anti-inflammatory effect. nih.gov This suggests that the anti-inflammatory activity of amorfrutins is, at least in part, mediated through the inhibition of pro-inflammatory pathways like that of TNF-α. researchgate.netnih.gov

Table 2: Anti-inflammatory Activity of Related Amorfrutins

Compound Model Finding Reference
Amorfrutin A Cellular models Inhibition of TNF-α induced NF-κB activation. ucm.es
Amorfrutin 1 In vivo model (liver tissue) Reduced TNF-α protein concentration. nih.gov

There is no specific research available on the effects of this compound on cellular senescence and lifespan modulation in human fibroblast models. However, a study on Amorfrutin-A has explored its potential in this area. The research showed that long-term treatment with low doses of Amorfrutin-A could support the growth and enhance the stress tolerance of serially passaged human skin fibroblasts. These beneficial effects appeared to be linked to a reduction in the loss of telomeres and a decrease in the accumulation of oxidative DNA damage.

Direct studies on the effect of this compound on microglial activation under hypoxic/ischemic conditions have not been reported. However, research on Amorfrutin B has provided significant insights into this area. Amorfrutin B has been shown to compromise the activation of human microglia induced by hypoxia/ischemia. This effect was associated with the inhibition of inflammatory processes, normalization of mitochondrial status, and control of the proliferative potential of microglia, acting in a PPARγ-dependent manner.

In Vivo Animal Models of Disease

The therapeutic potential of this compound and its related compounds has been investigated in various preclinical animal models, primarily focusing on metabolic disorders and neuroprotection. These studies provide crucial insights into the compound's biological activities and mechanisms of action in a physiological context.

Metabolic Disorder Models

Amorfrutins have demonstrated significant promise in animal models of metabolic diseases, such as diet-induced obesity and genetic forms of diabetes. researchgate.netpnas.orgmpg.de These studies highlight the potential of these natural compounds to improve key metabolic parameters. researchgate.netpnas.orgmpg.de

Diet-induced obesity (DIO) in mice, particularly the C57BL/6 strain, serves as a widely used model to study obesity and its metabolic consequences, such as insulin (B600854) resistance and glucose intolerance. criver.comnih.govnih.gov In DIO mouse models, treatment with amorfrutins has been shown to improve insulin resistance and other metabolic and inflammatory parameters. researchgate.netpnas.org Notably, these beneficial effects were observed without a simultaneous increase in fat storage, a common side effect of some synthetic drugs targeting the same molecular pathways. researchgate.netnih.gov

One study demonstrated that early intervention with a low dose of amorfrutin 1 in mice on a high-fat diet (HFD) reduced HFD-induced weight gain by 22% without affecting food intake. pnas.orgmpg.de This suggests that amorfrutins may help prevent the development of diet-induced obesity and its associated disorders. pnas.orgmpg.de Furthermore, in HFD-fed mice, amorfrutin 1 was found to decrease inflammation and macrophage accumulation in the liver and visceral white adipose tissue. pnas.org

The db/db mouse is a genetic model of severe diabetes resulting from a deficiency in the leptin receptor. nih.govnih.gov These mice exhibit pronounced obesity, insulin resistance, and hyperglycemia. nih.govpnas.org Studies using db/db mice have shown that amorfrutin treatment can significantly improve metabolic parameters. researchgate.netpnas.org

In one key study, amorfrutin 1 treatment in db/db mice led to a more substantial reduction in plasma insulin concentrations compared to the conventional antidiabetic drug rosiglitazone. nih.gov Specifically, after 24 days, amorfrutin 1 decreased plasma insulin by 36%, whereas rosiglitazone caused a 19% decrease. nih.gov Importantly, unlike rosiglitazone, which induced a significant body weight gain of approximately 30% over three weeks, amorfrutin 1 treatment had no significant effect on the body weight of db/db mice. nih.gov

Amorfrutins have demonstrated a strong capacity to regulate glucose homeostasis and enhance insulin sensitivity in various animal models of metabolic disease. researchgate.netpnas.orgnih.govjci.orgelspub.com The primary mechanism behind these effects is believed to be the selective modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. researchgate.netmpg.denih.gov

In diet-induced obese (DIO) mice, treatment with amorfrutin 1 improved glucose tolerance and insulin sensitivity, as demonstrated by oral glucose tolerance tests (OGTT) and intraperitoneal insulin sensitivity tests (IPIST). nih.gov These improvements were comparable to those observed with rosiglitazone, a potent synthetic PPARγ agonist. nih.gov Furthermore, amorfrutin treatment was shown to prevent the deterioration of pancreatic function in insulin-resistant mice, leading to improved pancreatic insulin levels. researchgate.net

A notable finding is the ability of amorfrutins to inhibit the phosphorylation of PPARγ at serine 273 in the adipose tissue of DIO mice. nih.gov This phosphorylation is associated with the dysregulation of numerous genes in obesity. nih.gov By blocking this modification, amorfrutins appear to restore a more normal gene expression pattern, contributing to improved insulin sensitivity. nih.gov

ModelCompoundKey FindingsReference
Diet-Induced Obese (DIO) MiceAmorfrutin 1Improved glucose tolerance and insulin sensitivity. nih.gov
DIO MiceAmorfrutin 1Reduced fasting plasma glucose, insulin, triglycerides, and free fatty acids. nih.gov
db/db MiceAmorfrutin 1More potent reduction of plasma insulin compared to rosiglitazone. nih.gov
db/db MiceAmorfrutin 1Decreased plasma concentrations of glucose, triglycerides, and free fatty acids. researchgate.net
DIO MiceAmorfrutin 1Prevented deterioration of pancreatic function and improved pancreatic insulin levels. researchgate.net
DIO MiceAmorfrutin BReduced fasting blood glucose and plasma insulin, leading to decreased insulin resistance. researchgate.net

In addition to their effects on glucose metabolism, amorfrutins have been shown to positively influence lipid profiles and mitigate hepatic steatosis (fatty liver) in animal models. researchgate.netpnas.orgnih.govnih.gov

In diet-induced obese (DIO) mice, amorfrutin 1 treatment led to a significant decrease in plasma triglycerides and free fatty acids. nih.gov A particularly striking finding was the ability of amorfrutin 1 to reduce the accumulation of liver triglycerides by approximately 50% in mice fed a high-fat diet, an effect not observed with rosiglitazone. mpg.de This suggests a potent liver-protective effect of amorfrutins. nih.govmpg.de These compounds also decreased inflammation and macrophage accumulation in the liver of HFD-fed mice, further contributing to their hepatoprotective properties. pnas.org

In db/db mice, amorfrutin 1 treatment also resulted in decreased plasma concentrations of triglycerides and free fatty acids. researchgate.netnih.gov The modulation of lipid metabolism by amorfrutins, coupled with their anti-inflammatory effects in the liver, positions them as promising agents for addressing the broader spectrum of metabolic dysregulation associated with obesity and type 2 diabetes. researchgate.net

ModelCompoundKey FindingsReference
Diet-Induced Obese (DIO) MiceAmorfrutin 1Significantly decreased plasma triglycerides and free fatty acids. nih.gov
DIO Mice on High-Fat DietAmorfrutin 1Reduced liver triglyceride accumulation by approximately 50%. mpg.de
DIO Mice on High-Fat DietAmorfrutin 1Decreased inflammation and macrophage accumulation in the liver. pnas.org
db/db MiceAmorfrutin 1Decreased plasma concentrations of triglycerides and free fatty acids. researchgate.netnih.gov

Neuroprotection in Cerebral Ischemia/Reperfusion Injury Models (e.g., MCAO/R rat models)

Recent research has expanded the therapeutic scope of amorfrutins to include neuroprotection, particularly in the context of ischemic stroke. kjpp.netnih.gov The middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats is a standard and widely used model to simulate the events of an ischemic stroke in humans. ijpp.comen-journal.orgfrontiersin.org

In a study utilizing the MCAO/R rat model, post-injury administration of Amorfrutin A demonstrated significant neuroprotective effects. kjpp.netnih.gov Treatment with Amorfrutin A led to a reduction in the cerebral infarct volume and improved neurological function in a dose-dependent manner. kjpp.net Furthermore, it attenuated the pathological damage to brain tissue caused by the ischemic event. kjpp.netnih.gov

The neuroprotective mechanisms of Amorfrutin A in this model appear to be multifaceted. It was found to suppress the release of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in the ischemic brain tissue. kjpp.netnih.gov Additionally, Amorfrutin A administration increased the levels of antioxidant enzymes, including superoxide (B77818) dismutase and glutathione (B108866) peroxidase, while reducing the production of malondialdehyde, a marker of oxidative stress. kjpp.netnih.gov These findings suggest that the neuroprotective effects of Amorfrutin A are, at least in part, mediated by its anti-inflammatory and antioxidant properties. kjpp.netnih.gov

Preclinical Research Models and Biological Activity Assessment

Preclinical Studies

While research into the broader amorfrutin class of compounds suggests anti-inflammatory properties, specific preclinical data on the anti-inflammatory effects of Amorfrutin 4 in animal models is not available in the public research literature. Studies have highlighted the anti-inflammatory actions of other amorfrutins, such as Amorfrutin 1, in models of metabolic stress. pnas.orgfu-berlin.de For instance, in high-fat diet-fed mice, Amorfrutin 1 was observed to decrease inflammation and the accumulation of macrophages in the liver and white adipose tissue. fu-berlin.de Although one doctoral dissertation mentioned that this compound exhibited anti-diabetic effects similar to other amorfrutins, which could imply comparable anti-inflammatory activity, the specific data regarding its anti-inflammatory effects were not presented. google.com

Recent preclinical research has identified Amorfrutin 2 as a compound with novel antiseizure activity. pnas.org A 2024 study published in Epilepsia investigated the potential of Amorfrutin 2, a cannabinoid-like compound derived from non-cannabis plants, in mouse models of drug-resistant epilepsy. google.com

The study assessed the antiseizure effects of Amorfrutin 2 in the maximal electroshock (MES) test and a mouse model of Dravet syndrome (Scn1a+/- mice). google.com In the MES test, which is a common screening model for anticonvulsant drugs, Amorfrutin 2 was found to significantly decrease the proportion of mice exhibiting hindlimb extension, a key indicator of seizure severity. google.com

Furthermore, in the Scn1a+/- mouse model of Dravet syndrome, a severe form of childhood epilepsy, Amorfrutin 2 demonstrated protective effects against hyperthermia-induced seizures. google.comuni-duesseldorf.de The compound significantly increased the body temperature threshold required to induce a generalized tonic-clonic seizure in these mice. google.com These findings suggest that Amorfrutin 2 may have therapeutic potential in the management of difficult-to-treat epilepsies. pnas.orggoogle.com

Table 1: Antiseizure Activity of Amorfrutin 2 in Preclinical Epilepsy Models

Preclinical Model Key Finding Significance Reference
Maximal Electroshock (MES) Test in mice Significantly decreased the proportion of mice with hindlimb extension. Indicates potential efficacy against generalized tonic-clonic seizures. google.com
Scn1a+/- Mouse Model of Dravet Syndrome Significantly increased the temperature threshold for hyperthermia-induced seizures. Suggests a protective effect in a model of drug-resistant epilepsy. google.comuni-duesseldorf.de

Advanced Analytical and Experimental Methodologies in Amorfrutin Research

LC-MS/MS Guided Analysis for Identification and Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of amorfrutins in biological matrices such as plasma. This highly sensitive and specific method allows for both the identification and precise quantification of these compounds and their metabolites. For instance, hydrophilic interaction liquid chromatography (HILIC) coupled with LC-MS/MS has been utilized for the analysis of compounds including Amorfrutin 4. google.com This approach is particularly valuable for separating and detecting polar compounds that are not well-retained on traditional reversed-phase columns.

The application of LC-MS/MS extends to pharmacokinetic studies, enabling researchers to track the absorption, distribution, metabolism, and excretion of amorfrutins in vivo. A mass spectrometry-based heterogeneous binding assay has also been established, proving especially useful for screening natural product libraries, which may contain numerous autofluorescent compounds, against new target proteins for which specific assays are not yet available. nih.gov

Reporter Gene Assays and Ligand Binding Assays for Target Engagement

To determine the molecular targets of amorfrutins and characterize their interaction, researchers employ reporter gene assays and ligand binding assays. These in vitro techniques are fundamental to understanding how amorfrutins exert their effects at the molecular level.

Reporter Gene Assays: These assays are used to measure the activation of specific signaling pathways by a compound. In the context of this compound, reporter gene assays have been instrumental in demonstrating its ability to activate the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govresearchgate.net For example, a reporter gene assay in HEK 293H cells was used to determine the cellular activation of PPARγ by a series of amorfrutins, including this compound. nih.govresearchgate.net The results from such assays provide a functional readout of a compound's activity on its target.

Ligand Binding Assays: These assays directly measure the binding affinity of a compound to its target protein. A competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the binding affinity of this compound to the ligand-binding domain (LBD) of PPARγ. nih.govresearchgate.net This assay revealed that amorfrutins bind to PPARγ with significant affinity. nih.gov Specifically, the binding affinity constants (Ki) for amorfrutins 1-4 for PPARγ were found to be in the range of 236 to 354 nM. nih.gov

Assay TypePurposeKey Findings for this compound
Reporter Gene Assay Measures cellular activation of a target receptor.Demonstrated activation of PPARγ. nih.govresearchgate.net
Ligand Binding Assay (TR-FRET) Determines the binding affinity of a compound to its target.Showed direct binding to the PPARγ ligand-binding domain. nih.govresearchgate.net

Comprehensive Gene Expression and Proteomic Profiling (e.g., Microarray, RNA-Seq, Western Blot)

To gain a broader understanding of the cellular responses to amorfrutin treatment, comprehensive gene expression and proteomic profiling techniques are utilized. These methods provide a global view of the changes in gene and protein expression, offering insights into the downstream effects of target engagement.

Gene Expression Profiling (Microarray and RNA-Seq): Microarray analysis and RNA sequencing (RNA-Seq) are powerful tools for examining the expression of thousands of genes simultaneously. Studies have shown that amorfrutins selectively modulate PPARγ gene expression networks in adipocytes. nih.gov While they upregulate classic PPARγ target genes, the extent of this upregulation is less pronounced compared to synthetic PPARγ agonists like rosiglitazone (B1679542). nih.gov For instance, one study noted that this compound treatment in human subcutaneous adipose tissue was associated with PPARα activity. qiagen.com

Proteomic Profiling (Western Blot): Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In amorfrutin research, Western blotting has been employed to investigate the phosphorylation status of key signaling proteins. For example, it was used to analyze the phosphorylation of PPARγ at serine 273 in the white adipose tissue of insulin-resistant mice treated with amorfrutins. researchgate.net This technique helps to elucidate the specific signaling cascades affected by these compounds. The use of Restore Plus Western Blot Stripping Buffer has been mentioned in protocols related to amorfrutin research, indicating the application of this technique. fu-berlin.de

TechniqueApplication in Amorfrutin ResearchExample Finding
Microarray/RNA-Seq Analysis of global gene expression changes in response to treatment.Amorfrutins selectively regulate gene expression in adipocytes. nih.gov
Western Blot Detection and quantification of specific proteins and their modifications.Examined the phosphorylation state of PPARγ. researchgate.net

Microscopic and Imaging Techniques for Cellular Analysis (e.g., Immunofluorescence, Confocal Microscopy)

Microscopic and imaging techniques are essential for visualizing the cellular and subcellular effects of amorfrutins. These methods provide spatial information that complements the quantitative data obtained from other assays.

Immunofluorescence and Confocal Microscopy: Immunofluorescence allows for the localization of specific proteins within a cell, while confocal microscopy provides high-resolution images by eliminating out-of-focus light. These techniques can be used to observe changes in protein expression and localization following treatment with compounds like this compound. For example, confocal microscopy has been used to image microfibers in related research contexts. google.com While specific immunofluorescence or confocal microscopy studies focusing solely on this compound are not detailed in the provided results, these techniques are standard for visualizing the cellular impact of pharmacologically active compounds.

Future Research Directions and Preclinical Translational Perspectives

Elucidation of Additional Molecular Targets and Potential Off-Target Mechanisms in Preclinical Contexts

The primary molecular target identified for the amorfrutin family, including Amorfrutin 4, is the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netnih.govmpg.de Amorfrutins act as selective PPARγ modulators (SPPARγMs), binding to the receptor and influencing the expression of genes involved in glucose and lipid metabolism. researchgate.netvulcanchem.com Research indicates that this compound binds to PPARγ with an affinity constant (Ki) of 0.278 µM. researchgate.net Unlike full agonists such as thiazolidinediones (TZDs), amorfrutins exhibit partial agonism, leading to a distinct gene expression profile that may circumvent some of the adverse effects associated with full PPARγ activation. researchgate.netvulcanchem.com Their mechanism involves modulating the interaction of PPARγ with transcriptional corepressors, such as the nuclear receptor corepressor (NCoR), which is a key factor in their selective activity. vulcanchem.commpg.de

While PPARγ is the principal target, preclinical evidence suggests the existence of additional molecular interactions and potential off-target effects that warrant further investigation. For instance, some studies suggest that amorfrutins can inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways, which would contribute to their anti-inflammatory effects independently of PPARγ activation. researchgate.netnih.govvulcanchem.com The structural similarity of amorfrutins to salicylates also raises the hypothesis that they might interact with cyclooxygenases, although this has not yet been experimentally tested. mpg.de

Furthermore, broader screening of the amorfrutin family has revealed interactions with other molecular targets. Amorfrutin 1, a close analogue, has been noted to have potential off-target effects, including anti-NF-κB activity and interaction with the corticotropin-releasing factor-binding protein. pnas.orgpnas.org Given the structural similarities across the amorfrutin class, it is plausible that this compound shares some of these or other currently unidentified targets. A comprehensive elucidation of these interactions is crucial for a complete understanding of its pharmacological profile and for predicting its biological effects in more complex systems. Future research should focus on unbiased, large-scale screening to map the full interactome of this compound.

Table 1: Binding Affinities and Efficacy of Amorfrutins and Reference Compounds on PPAR Subtypes

Compound PPARγ Ki [µM] PPARα Ki [µM] PPARβ/δ Ki [µM] Efficacy [% vs. Rosiglitazone]
This compound 0.278 8 6 15
Amorfrutin 1 0.236 27 27 39
Amorfrutin 2 0.287 25 17 30
Amorfrutin 3 0.352 115 68 22
Rosiglitazone (B1679542) 0.007 n.d. n.d. 100

Data sourced from Weidner et al. (2012). researchgate.net "n.d." indicates not determined.

Development and Validation of Advanced Preclinical Models for Specific Disease Pathways

The preclinical evaluation of amorfrutins has primarily utilized established models of metabolic disease. The most common are diet-induced obese (DIO) mice and genetically obese (db/db) mouse models, which are standard for investigating insulin (B600854) resistance and type 2 diabetes. researchgate.netnih.govpnas.org In these models, treatment with amorfrutins has been shown to improve insulin sensitivity, glucose tolerance, and inflammatory markers without causing the weight gain or edema associated with conventional TZD drugs. researchgate.netmpg.de Specifically, studies in DIO mice demonstrated that amorfrutins can block the phosphorylation of PPARγ at serine 273, a key modification linked to insulin resistance. nih.gov

Beyond metabolic disease, the anti-inflammatory and potential anticancer properties of amorfrutins suggest the need for a broader range of preclinical models. For example, preliminary in vitro data showed that extracts from Amorpha fruticosa containing amorfrutins exhibited cytotoxicity against HCT116 human colon cancer cells. vulcanchem.com This points to the need for developing and validating xenograft or genetically engineered mouse models of colon cancer to assess the in vivo efficacy of pure this compound.

For neuroprotective effects, as observed with Amorfrutin B in stroke models, it would be beneficial to develop advanced models that allow for the study of this compound's ability to cross the blood-brain barrier and exert effects within the central nervous system. Future preclinical research would benefit from the use of humanized mouse models, patient-derived organoids, and microphysiological systems ("organ-on-a-chip") to better predict human responses. These advanced models could provide deeper insights into tissue-specific actions and the compound's effect on complex disease pathways that are not fully recapitulated by current animal models. mpg.de

Optimization of Synthetic Pathways for Scalable Research and Preclinical Development

The limited availability of amorfrutins from natural sources necessitates robust and scalable synthetic routes for extensive preclinical research. mpg.de Several chemical strategies have been developed for the synthesis of amorfrutins, particularly Amorfrutin A and B, which can be adapted for this compound. These approaches often focus on constructing the core 6-alkyl-2,4-dihydroxybenzoic acid structure. mpg.de

More recent innovations have focused on convergent syntheses that build the aromatic core using methods like a tandem anionic cascade cyclization or a Diels-Alder/retro-Diels-Alder sequence. nih.gov The anionic cascade approach provides access to amorfrutins in just four linear steps from inexpensive starting materials. nih.gov Additionally, a versatile method has been developed using a common building block that can be diversified to produce a library of both amorfrutin (prenylated bibenzyl) and cajaninstilbene acid derivatives through processes like alkylation or Julia olefination. mpg.deicsr.innih.gov

Table 2: Comparison of Selected Synthetic Approaches for Amorfrutin Analogues

Synthetic Strategy Key Reactions Number of Steps (Linear) Reported Overall Yield Key Advantages
Biomimetic Synthesis Dioxinone acylation, palladium-catalyzed decarboxylative prenylation 5 ~35% Mimics natural biosynthetic pathway
Tandem Reaction Route Michael addition, intramolecular Claisen condensation, oxidative aromatization 6 ~27% Alternative to biomimetic approach
Anionic Cascade Anionic cascade cyclization of β-methoxycrotonates 4 Modest Convergent, highly scalable, uses inexpensive precursors
Common Building Block Alkylation, desulfonylation & hydrolysis Variable Good Allows for synthesis of a diverse library of analogues

Data synthesized from various sources describing synthesis of Amorfrutin A and related structures. mpg.dempg.denih.govicsr.in

Design and Synthesis of Novel Amorfrutin Analogues with Enhanced Selectivity and Potency for Research Purposes

The structural framework of this compound, with its substituted benzoic acid core, offers significant opportunities for medicinal chemistry optimization. mpg.de The design and synthesis of novel analogues aim to enhance potency for PPARγ, improve selectivity over other receptors, and fine-tune pharmacological properties. Research has already demonstrated that small structural changes can significantly alter biological activity. researchgate.net

The development of a common building block for synthesis has enabled the creation of a library of amorfrutin and cajaninstilbene acid derivatives. mpg.denih.gov This platform allows for systematic modification of various parts of the molecule. For example, modifying the phenethyl moiety of Amorfrutin A to a styryl or phenylethynyl group was shown to retain cytotoxicity, indicating this part of the structure is critical for certain biological activities. acs.org Similarly, replacing the phenethyl group with an alkyl chain, as seen in the difference between Amorfrutin A and Amorfrutin 2, alters the binding affinity and efficacy at PPARγ. researchgate.netnih.gov

A study involving the synthesis of new analogues and their subsequent screening revealed compounds with varied activities. For instance, Amorfrutin H was found to be a selective PPARα agonist, while Amorfrutin E acted as a dual PPARα/γ agonist. acs.org This highlights the potential to design analogues with tailored activity profiles. Future research should focus on structure-activity relationship (SAR) studies to systematically explore how modifications to the isoprenoid side chains and the aromatic/alkyl residues impact target engagement and selectivity. mpg.deacs.org The synthesis of such novel analogues is essential for probing the biology of PPARs and for developing research tools with enhanced potency and specificity.

Q & A

Q. What validated analytical methods are recommended for quantifying Amorfrutin 4 in plant or biological samples?

To quantify this compound, high-performance liquid chromatography (HPLC) with UV detection is widely used. A gradient program (e.g., 20-minute runtime) can separate structurally similar amorfrutins (e.g., Amorfrutin A, B) using reverse-phase columns. External calibration curves derived from purified standards ensure accuracy. For complex matrices, validate peak purity via diode-array detection (DAD) to rule out co-eluting impurities . Advanced workflows like UPLC-Q-TOF-MS enable sensitive identification of derivatives by analyzing characteristic fragment ions (e.g., m/z 225 for amorfrutins) .

Q. How should experimental controls be designed for in vitro studies on this compound’s anti-inflammatory effects?

When testing this compound in microglial or macrophage models (e.g., RAW264.7 cells), include:

  • Negative controls : Untreated cells and vehicle-only groups (e.g., DMSO).
  • Positive controls : Known PPARγ agonists (e.g., rosiglitazone) or NF-κB inhibitors (e.g., BAY 11-7082).
  • Technical replicates : Triplicate wells per condition to assess intra-experiment variability.
  • Reference genes : For qPCR, use stable genes like ACTB (validated via geNorm/NormFinder) to normalize target gene expression (e.g., IL1B, TNFA) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Waste disposal : Segregate biological/chemical waste and use certified disposal services to prevent environmental contamination.
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s dual modulation of PPARγ and NF-κB pathways?

Contradictions may arise from:

  • Cell-type specificity : this compound shows stronger PPARγ activation in microglia vs. hepatocytes due to differential receptor expression .
  • Dose-dependent effects : Low doses (≤10 µM) may suppress NF-κB via PPARγ co-activation, while higher doses (>20 µM) directly inhibit IκBα degradation .
  • Validation strategies :
    • Use siRNA knockdown of PPARγ to isolate its role in anti-inflammatory effects.
    • Combine electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP) to confirm NF-κB DNA-binding inhibition .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in preclinical models?

  • Non-linear regression : Fit dose-response curves using software like GraphPad Prism (e.g., log[inhibitor] vs. normalized response).
  • Multiple comparison corrections : Apply Tukey’s or Bonferroni adjustments for multi-group assays (e.g., cytokine ELISAs).
  • Time-course studies : Use mixed-effects models to account for repeated measurements in longitudinal data (e.g., tumor growth inhibition in xenografts) .

Q. How can researchers identify novel this compound derivatives with enhanced bioactivity?

  • Fragmentation pattern analysis : Use UPLC-Q-TOF-MS to screen plant extracts for amorfrutin-like compounds sharing core fragments (e.g., m/z 225).
  • Molecular docking : Prioritize derivatives with higher predicted binding affinity to PPARγ or NF-κB subunits.
  • In vitro validation : Test top candidates in dual-luciferase reporter assays for pathway-specific activity (e.g., NF-κB-driven luciferase in Hep3B cells) .

Q. What are the limitations of extrapolating this compound’s in vitro findings to in vivo models?

Key limitations include:

  • Bioavailability : this compound’s poor solubility may require formulation with cyclodextrins or liposomal carriers.
  • Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH).
  • Off-target effects : Perform kinome-wide screens to rule out unintended kinase inhibition .

Methodological Resources

  • Gene expression analysis : Delta Ct method for qPCR, with ACTB normalization .
  • Protein quantification : Bradford assay for total protein, ELISA for cytokines (pg/mg protein) .
  • Data presentation : Follow journal guidelines (e.g., Roman numerals for tables, self-explanatory figures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.